Vindolinine

概要

説明

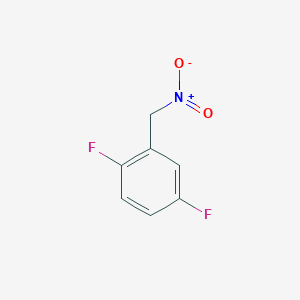

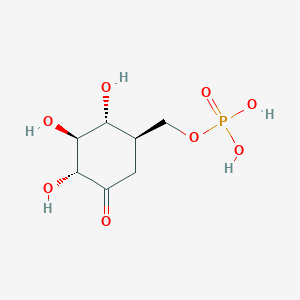

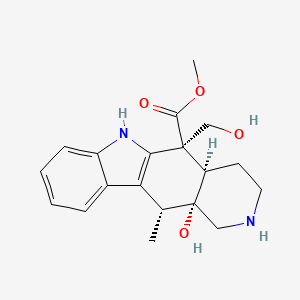

Vindolinine is a natural alkaloid that can be found in Catharanthus roseus . It has a molecular weight of 336.43 and its molecular formula is C21H24N2O2 .

Synthesis Analysis

The synthesis of vindolinine is a complex process. The vindolinine moiety is derived from tabersonine via the vindoline biosynthesis pathway . The reaction sequence from tabersonine to vindoline is well established and the enzymes involved in this pathway have been identified . A Fe(II)/α-ketoglutarate-dependent dioxygenase in Catharanthus roseus catalyzes a redox-neutral reaction responsible for vindolinine biosynthesis .

Molecular Structure Analysis

The molecular structure of vindolinine has been analyzed through rigorous homology modeling, molecular docking, and molecular dynamics analyses . The structures of the enzymes involved in the vindolinine biosynthesis pathway are not known, leading to limited mechanistic understanding of the substrate binding and catalysis .

Chemical Reactions Analysis

Vindolinine synthase, a Fe(II)/α-ketoglutarate-dependent (Fe/2OG) dioxygenase, diverts assembly of tabersonine to vinblastine toward the formation of three alternatively cyclized MIAs: 19-vindolinine, 19-SR vindolinine, and venalstonine . This synthase catalyzes a highly unusual, redox-neutral reaction to form a radical from dehydrosecodine, which is further cyclized by hydrolase 2 to form the three MIA isomers .

Physical And Chemical Properties Analysis

Vindolinine has a molecular weight of 336.43 and its molecular formula is C21H24N2O2 . More detailed physical and chemical properties can be found in the certificate of analysis .

科学的研究の応用

Isolation and Identification

- Isolation from Plant Sources : Vindolinine has been identified in various plant species. In 1968, a study reported the isolation of vindolinine from Catharanthus lanceus leaves, marking its first identification in this plant. The isolation process involved antineoplastic alkaloids studies (Maloney et al., 1968).

- Identification in Catharanthus roseus : Vindolinine, along with other alkaloids, was isolated from the aerial parts of Catharanthus roseus, a plant recognized for its detoxication and anticancer effects (Zhong et al., 2010).

Pharmacological Applications

- Hypoglycemic Activity : Vindogentianine, an alkaloid isolated from Catharanthus roseus containing a vindolinine moiety, showed potential hypoglycemic activity in cell-based assays, suggesting therapeutic potential against type 2 diabetes (Tiong et al., 2015).

- Antidiabetic and Antioxidant Properties : A study in 2013 identified vindolinine among the alkaloids in Catharanthus roseus leaves extract, demonstrating glucose uptake enhancement in cells, indicating its potential in type 2 diabetes therapy (Tiong et al., 2013).

Chemical Analysis and Characterization

- Structural Studies : Detailed studies have been conducted on the structure of vindolinine, including isomerization and spectroscopic analyses, enhancing the understanding of its chemical properties (Atta-ur-rahman et al., 1986).

- Spectroscopic Analysis : The proton resonance spectrum of vindolinine has been reinvestigated to confirm its structure, illustrating the complexity of its spectral data (Durham et al., 1974).

Therapeutic Potential

- Potential Oral Hypoglycemic Agents : Research on indolizines, which have structural similarities with vindolinine, explored their potential as oral hypoglycemic agents, though no significant activity was found, highlighting the specificity of vindolinine's structure in its biological activity (De & Saha, 1975).

作用機序

Safety and Hazards

Vindolinine may be harmful if inhaled, may cause respiratory tract irritation, may be harmful if absorbed through skin, and may cause skin irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing dust, and ensure adequate ventilation when handling vindolinine .

将来の方向性

Research is being conducted to genetically reprogram yeast to produce the alkaloids vindoline and catharanthine, which are precursors of the anticancer drug vinblastine . This could potentially provide an alternative source of these alkaloids, independent of their natural plant producers, to ensure a stable supply chain .

特性

IUPAC Name |

methyl (1R,9R,10R,12R,19S,20R)-20-methyl-8,16-diazahexacyclo[10.6.1.19,12.01,9.02,7.016,19]icosa-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-13-19-8-5-10-23-11-9-20(18(19)23)14-6-3-4-7-16(14)22-21(13,20)15(12-19)17(24)25-2/h3-8,13,15,18,22H,9-12H2,1-2H3/t13-,15+,18+,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLDLCGKZDUQSH-SBDPWIONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C23CC(C14C5(C2N(CC5)CC=C3)C6=CC=CC=C6N4)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@]23C[C@H]([C@@]14[C@@]5([C@H]2N(CC5)CC=C3)C6=CC=CC=C6N4)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vindolinine | |

CAS RN |

5980-02-9 | |

| Record name | Vindolinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5980-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vindolinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Tert-butyl-6-methyl-3-(1-naphthalenylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1262770.png)

![(4R)-N-[(1R)-2-hydroxy-1-[(2R,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1262773.png)

![sodium;3-[2-[[(1R,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoate](/img/structure/B1262776.png)

![trans-2-Enoyl-OPC4-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1262777.png)

![3-[2-(6,7-dihydroxy-1,2,4a-trimethyl-1-spiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]yl)ethyl]-4-hydroxy-5-methoxy-2-oxolanone](/img/structure/B1262778.png)

![N-phenylcarbamic acid [(2R,3R,4S,5R,6S)-5-[anilino(oxo)methoxy]-2-(hydroxymethyl)-6-methoxy-3-[oxo-[4-(trifluoromethyl)anilino]methoxy]-4-oxanyl] ester](/img/structure/B1262779.png)